5-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
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Description
5-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H30N4O2S2 and its molecular weight is 434.62. The purity is usually 95%.
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Scientific Research Applications
Protein Kinase Inhibitors in Cancer Research
5-Methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide has shown relevance in cancer research, particularly in the context of protein kinase inhibitors. Blaya et al. (1998) explored the effects of related protein kinase inhibitors on Lewis lung carcinoma tumor progression, highlighting the role of these compounds in reducing metastases and enhancing tumor-specific cytotoxicity responses (Blaya, Crespo, Crespo, & Aliño, 1998).
Allosteric Enhancers of the A1 Adenosine Receptor
Romagnoli et al. (2012) studied 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, closely related to the chemical . Their work focused on modifications to enhance allosteric activity at the A1 adenosine receptor, which could have implications in various therapeutic areas, including neurology (Romagnoli, Baraldi, Carrión, et al., 2012).
Topical Ocular Hypotensive Agents
Research by Prugh et al. (1991) on thiophene-2-sulfonamides, a category that includes the chemical , demonstrated potential as topical ocular hypotensive agents in glaucoma models. This study emphasizes the importance of these compounds in ophthalmic research (Prugh, Hartman, Mallorga, et al., 1991).
Properties
IUPAC Name |
5-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S2/c1-16-4-7-21(28-16)29(26,27)22-15-20(25-12-10-23(2)11-13-25)17-5-6-19-18(14-17)8-9-24(19)3/h4-7,14,20,22H,8-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDXKYXUKPKHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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